molecular formula C8H13F2NO2 B1452466 tert-butyl N-(2,2-difluorocyclopropyl)carbamate CAS No. 1163790-91-7

tert-butyl N-(2,2-difluorocyclopropyl)carbamate

Cat. No. B1452466
CAS RN: 1163790-91-7
M. Wt: 193.19 g/mol
InChI Key: NZWXSCJTYUJHFF-UHFFFAOYSA-N
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Description

“tert-butyl N-(2,2-difluorocyclopropyl)carbamate” is a chemical compound . It’s a protected amine .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a similar compound, “tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate”, the InChI code is "1S/C14H18F2N2O2/c1-12(2,3)20-11(19)18-13(8-14(13,15)16)9-6-4-5-7-10(9)17/h4-7H,8,17H2,1-3H3,(H,18,19)" .

Scientific Research Applications

Synthesis of Ceftolozane

Ceftolozane: is a novel fifth-generation cephalosporin antibiotic with a broad antibacterial spectrum, including strong activity against Pseudomonas aeruginosa . Tert-butyl N-(2,2-difluorocyclopropyl)carbamate serves as an important intermediate in the synthesis of ceftolozane. The compound is obtained through amination, reduction, esterification, trityl protection, and condensation steps starting from 1-methyl-1H-pyrazol-5-amine .

Chiral Selective Synthesis

Ketoreductases have been used to perform chiral selective reduction of tert-butyl N-(2,2-difluorocyclopropyl)carbamate derivatives. This process is crucial for the synthesis of pharmaceuticals like Citalopram and Escitalopram oxalate, which are selective serotonin reuptake inhibitors used as antidepressants .

Palladium-Catalyzed Synthesis

This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines. The tert-butyl group in the carbamate serves as a protecting group that can be removed under mild conditions, allowing for further functionalization of the aniline .

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl N-(2,2-difluorocyclopropyl)carbamate is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles are valuable intermediates in the synthesis of various organic compounds .

Transition-Metal-Free Deprotection

A transition-metal-free method utilizes tert-butyl N-(2,2-difluorocyclopropyl)carbamate for the deprotection of C−O bonds in carbamates, carbonates, esters, and ethers. This method is gentle and efficient, making it valuable for sensitive deprotection reactions .

Synthesis of Benzohydrols

The compound is also involved in the synthesis of benzohydrols, specifically chlorobenzohydrols, which are intermediates in the preparation of nefopam—a medication used as an analgesic, muscle relaxant, or antidepressant .

Safety and Hazards

The safety and hazards of a compound are typically represented by its hazard statements and precautionary statements. For a similar compound, “tert-butyl N-[1-(2-aminophenyl)-2,2-difluorocyclopropyl]carbamate”, the hazard statements are H315, H319, H335, and the precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl N-(2,2-difluorocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-5-4-8(5,9)10/h5H,4H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWXSCJTYUJHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2,2-difluorocyclopropyl)carbamate

CAS RN

1163790-91-7
Record name tert-butyl N-(2,2-difluorocyclopropyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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